1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cladribine can be synthesized from 2’-deoxyguanosine through a multi-step process . The key steps include:
Protection of the hydroxyl groups: 3’,5’-di-O-acetyl- or benzoyl-2’-deoxyguanosine is treated with 2,4,6-triisopropyl- or 4-methylbenzenesulfonyl chloride to yield 6-O-arylsulfonyl derivatives.
Deoxychlorination: The 6-O-arylsulfonyl derivatives undergo deoxychlorination at C6 to form 2-amino-6-chloropurine derivatives.
Diazotization and chlorodediazoniation: The nonaqueous diazotization/chlorodediazoniation of the derivatives yields 2-chloropurine derivatives.
Selective ammonolysis and deprotection: The final step involves selective ammonolysis at C6 and deprotection of the sugar moiety to produce cladribine.
Industrial Production Methods: Industrial production of cladribine follows similar synthetic routes but often employs optimized reaction conditions and scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cladribine undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Phosphorylation: Cladribine is phosphorylated by deoxycytidine kinase to form its active triphosphate form.
Common Reagents and Conditions:
Substitution reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Phosphorylation: Requires deoxycytidine kinase and adenosine triphosphate.
Major Products:
Substitution reactions: Yield various substituted purine nucleosides.
Phosphorylation: Produces cladribine monophosphate, diphosphate, and triphosphate.
Scientific Research Applications
Cladribine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactions.
Biology: Investigated for its effects on cellular metabolism and DNA synthesis.
Medicine: Extensively used in the treatment of hairy cell leukemia, chronic lymphocytic leukemia, and multiple sclerosis
Industry: Employed in the development of new chemotherapeutic agents and nucleoside analogs.
Mechanism of Action
Cladribine exerts its effects through several mechanisms:
Inhibition of DNA synthesis: Cladribine is phosphorylated to its active triphosphate form, which is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.
Induction of apoptosis: The incorporation of cladribine into DNA triggers apoptosis in lymphoid cells.
Inhibition of adenosine deaminase: Cladribine’s resistance to deamination prolongs its cytotoxic effects.
Comparison with Similar Compounds
Cladribine is compared with other similar nucleoside analogs:
2-Bromo-2’-deoxyadenosine: Similar in structure but with a bromine atom instead of chlorine.
Fludarabine: Another purine nucleoside analog used in the treatment of hematologic malignancies.
Nelarabine: A guanine nucleoside analog with similar applications.
Uniqueness of Cladribine:
Lymphoselective toxicity: Cladribine selectively targets lymphoid cells, making it highly effective against lymphoid malignancies.
Resistance to deamination: Its resistance to adenosine deaminase enhances its therapeutic efficacy.
Properties
IUPAC Name |
4-(3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYQSFRNGSEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972248 | |
Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568-76-3 | |
Record name | 4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Hydroxyphenylbutazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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